bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride
Description
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride is a chiral, nitrogen-containing compound with a dimeric pyrrolidine-based structure. Each monomeric unit consists of a pyrrolidine ring substituted at the 3S position with an aminomethyl group (-CH₂NH₂) and a ketone moiety (ethan-1-one). The trihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications where protonated amines are required for activity or formulation . The stereochemistry at the 3S position is critical, as enantiomeric differences often influence binding affinity and metabolic pathways.
Properties
Molecular Formula |
C14H31Cl3N4O2 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/2C7H14N2O.3ClH/c2*1-6(10)9-3-2-7(4-8)5-9;;;/h2*7H,2-5,8H2,1H3;3*1H/t2*7-;;;/m00.../s1 |
InChI Key |
KFOCLPSLEYQSCW-XMLXSDHASA-N |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)CN.CC(=O)N1CC[C@H](C1)CN.Cl.Cl.Cl |
Canonical SMILES |
CC(=O)N1CCC(C1)CN.CC(=O)N1CCC(C1)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes may include:
Ring Construction: This involves the formation of the pyrrolidine ring from precursors through cyclization reactions.
Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity under controlled reaction conditions .
Chemical Reactions Analysis
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on pyrrolidine derivatives, stereoisomers, and salt forms. Below is a comparative analysis:
Table 1: Key Properties of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride and Analogous Compounds
Key Findings:
Dimeric vs.
Stereochemical Impact : The 3S configuration may confer higher target specificity than the 3R isomer, as seen in analogous chiral pyrrolidines (e.g., protease inhibitors like saquinavir).
Salt Form: Trihydrochloride salts generally exhibit superior aqueous solubility compared to sulfates or free bases, critical for intravenous formulations.
Limitations:
- No CAS number or direct experimental data (e.g., solubility, bioactivity) are available in the provided evidence for the target compound .
- Comparisons are extrapolated from structurally related pyrrolidine derivatives and salt-form trends.
Notes on Evidence Utilization
- : The chemical table lacks the target compound but confirms naming conventions for trichloro derivatives (e.g., trichloroacetone), highlighting the need for domain-specific databases for pyrrolidine analogs .
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